molecular formula C11H15NO2 B13910176 N-(3-methoxy-5-methylphenethyl)formamide

N-(3-methoxy-5-methylphenethyl)formamide

Cat. No.: B13910176
M. Wt: 193.24 g/mol
InChI Key: BTKRDOOFTMEGEJ-UHFFFAOYSA-N
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Description

N-(3-methoxy-5-methylphenethyl)formamide is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.2423 g/mol This compound is characterized by the presence of a formamide group attached to a phenethyl moiety, which is further substituted with methoxy and methyl groups

Chemical Reactions Analysis

N-(3-methoxy-5-methylphenethyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-methoxy-5-methylphenethyl)formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methoxy-5-methylphenethyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites, while the phenethyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(3-methoxy-5-methylphenethyl)formamide can be compared with other formamide derivatives, such as:

  • N-(2-methoxyphenethyl)formamide
  • N-(4-methoxyphenethyl)formamide
  • N-(3-methylphenethyl)formamide These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The unique combination of methoxy and methyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-[2-(3-methoxy-5-methylphenyl)ethyl]formamide

InChI

InChI=1S/C11H15NO2/c1-9-5-10(3-4-12-8-13)7-11(6-9)14-2/h5-8H,3-4H2,1-2H3,(H,12,13)

InChI Key

BTKRDOOFTMEGEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC)CCNC=O

Origin of Product

United States

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